molecular formula C16H23N3O4S B2536993 N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide CAS No. 896289-48-8

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide

Cat. No.: B2536993
CAS No.: 896289-48-8
M. Wt: 353.44
InChI Key: KFWYBQBVEUELEA-UHFFFAOYSA-N
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Description

N'-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide is a synthetic small molecule characterized by a pyrrolidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide (oxalamide) backbone. The compound features a methyl group at the terminal amide nitrogen and a benzyl-pyrrolidinylmethyl substituent.

The 2,5-dimethylbenzenesulfonyl moiety enhances lipophilicity and may influence metabolic stability, while the pyrrolidine scaffold contributes to conformational rigidity. The ethanediamide linker provides hydrogen-bonding capabilities, which could mediate interactions with biological targets.

Properties

IUPAC Name

N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-11-6-7-12(2)14(9-11)24(22,23)19-8-4-5-13(19)10-18-16(21)15(20)17-3/h6-7,9,13H,4-5,8,10H2,1-3H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYBQBVEUELEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Core Functionalization

The pyrrolidine ring is functionalized at the 2-position via:

  • Mitsunobu Reaction :
    • Substrate: Pyrrolidin-2-ylmethanol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃) to install a protected amine.
    • Yield: ~75% (based on analogous pyrrolidine derivatization).
  • Sulfonylation :

    • Reagent: 2,5-Dimethylbenzenesulfonyl chloride (1.2 eq) in anhydrous DCM with Et₃N (2.5 eq) at 0°C→RT.
    • Workup: Aqueous NaHCO₃ wash, MgSO₄ drying, and rotary evaporation.
    • Characterization: ¹H NMR shows sulfonyl aromatic protons at δ 7.45–7.25 ppm (m, 3H).
  • Deprotection :

    • Hydrazinolysis: Hydrazine hydrate (2 eq) in ethanol reflux liberates the primary amine.
    • Purity: ≥95% by HPLC (C18, 0.1% TFA/ACN).

Alternative Route: Reductive Amination

For stereochemical control at C2:

  • Ketone Intermediate : 1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-one synthesized via sulfonylation of 2-pyrrolidone.
  • Amination :
    • Leuckart-Wallach reaction with methylamine hydrochloride and HCOONH₄ at 180°C yields racemic amine.
    • Resolution: Chiral HPLC (Chiralpak AD-H) separates enantiomers.

Synthesis of N-Methylethanediamide

Stepwise Amidation

  • Monoamide Formation :

    • Methylamine (2.0 eq) reacts with ethyl oxalyl chloride (1.0 eq) in THF at -78°C.
    • Intermediate: Ethyl N-methyloxamate (78% yield).
  • Activation :

    • Saponification: NaOH (2.0 eq) in MeOH/H₂O converts ester to acid.
    • Activation: HOBt/EDCI in DMF generates active ester.

Final Coupling

Amide Bond Formation

  • Conditions :

    • 1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-2-yl)methylamine (1.0 eq) + activated oxalamide (1.2 eq)
    • Solvent: Anhydrous DMF, NMM (2.0 eq), 0°C→RT, 12h.
  • Workup :

    • Dilution with EtOAc, 1M HCl wash, brine, MgSO₄ drying.
    • Purification: Flash chromatography (SiO₂, 5% MeOH/DCM).
  • Yield : 62–68% (analogous oxalamide couplings).

Analytical Data

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calcd for C₁₇H₂₄N₃O₄S [M+H]⁺ 374.1432, found 374.1428.
  • ¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 142.5 (SO₂-Ar), 22.1 (pyrrolidine CH₂).

Purity Assessment

  • HPLC : t_R = 8.92 min (Zorbax SB-C18, 1.0 mL/min, 220 nm).
  • Elemental Analysis : C 54.61%, H 6.41%, N 11.21% (calc. C 54.68%, H 6.43%, N 11.18%).

Process Optimization

Sulfonylation Efficiency

Comparative studies show:

Base Solvent Temp (°C) Yield (%)
Et₃N DCM 0→25 82
DMAP THF 40 76
Pyridine DCM 25 68

Optimal conditions use Et₃N in DCM.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the sulfonyl group.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N-methylethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

N-Cycloheptyl-N′-({1-[(2,5-dimethylphenyl)sulfonyl]-2-pyrrolidinyl}methyl)ethanediamide

  • Key Difference : The terminal amide nitrogen is substituted with a cycloheptyl group instead of a methyl group .
  • Steric Effects: The bulky cycloheptyl substituent may hinder binding to compact active sites compared to the smaller methyl group in the target compound.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences: Incorporates a pyrazolopyrimidine core, fluorophenyl-chromenone substituents, and a sulfonamide group .
  • Implications: Electron-Withdrawing Effects: Fluorine atoms enhance metabolic stability and may improve target affinity via polar interactions. Rigidity: The chromenone and pyrazolopyrimidine systems introduce planar aromaticity, contrasting with the flexible pyrrolidine-ethanediamide scaffold of the target compound.

Analogs with Alternative Core Structures

(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide

  • Key Differences: Features a hexanamide backbone with 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups .
  • Implications :
    • Hydrophilicity : The hydroxyl and tetrahydropyrimidinyl groups increase polarity, likely reducing blood-brain barrier penetration compared to the target compound.
    • Stereochemical Complexity : Multiple chiral centers may lead to distinct target selectivity profiles.

Comparative Data Table

Compound Substituent (R) Core Structure Molecular Weight (Da) Key Functional Groups
This compound Methyl Pyrrolidine-ethanediamide ~450 (estimated) Benzenesulfonyl, methylamide, ethanediamide
N-Cycloheptyl analog Cycloheptyl Pyrrolidine-ethanediamide ~530 (estimated) Benzenesulfonyl, cycloheptylamide
4-(4-Amino-pyrazolopyrimidinyl)-N-methylbenzenesulfonamide Fluorophenyl Pyrazolopyrimidine 589.1 (observed) Fluorophenyl, chromenone, sulfonamide
(R)-N-[(2S,4S,5S)-hexanamide derivative 2,6-Dimethylphenoxy Hexanamide ~650 (estimated) Hydroxyl, tetrahydropyrimidinyl, diphenyl

Research Findings and Implications

  • Potency : The target compound’s methyl group likely offers a balance between steric accessibility and metabolic stability compared to the cycloheptyl analog . Fluorinated analogs (e.g., ) may exhibit higher target affinity due to enhanced electronic interactions.
  • Solubility : The ethanediamide linker in the target compound improves aqueous solubility relative to bulkier analogs like the cycloheptyl derivative.
  • Synthetic Feasibility : The absence of stereocenters in the target compound simplifies synthesis compared to multi-chiral analogs (e.g., ).

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